2-Ethoxy-N-(2-methylpropyl)aniline
Description
2-Ethoxy-N-(2-methylpropyl)aniline is a secondary amine with an ethoxy group (-OCH₂CH₃) in the ortho position of the benzene ring and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. For example, the para-substituted isomer, 4-ethoxy-N-(2-methylpropyl)aniline (C₁₂H₁₉NO), has a molecular weight of 193.29 g/mol and a CAS number of 1019544-48-9 . The ortho substitution in the target compound introduces steric hindrance near the amine group, which may influence reactivity and crystallinity compared to its para-substituted counterpart.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-ethoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-8-6-5-7-11(12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
WZVKGZZTSHUUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-(2-methylpropyl)aniline can be achieved through several methodsThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like potassium carbonate or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of 2-Ethoxy-N-(2-methylpropyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethoxy and 2-methylpropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Ethoxy-N-(2-methylpropyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
4-Methoxy-N-(2-methylpropyl)aniline Hydrochloride
- Molecular Weight : 215.72 g/mol (as hydrochloride salt)
- Substituents : Methoxy (-OCH₃) in the para position, isobutyl group on nitrogen.
- Para substitution offers higher symmetry, which may enhance crystallinity compared to the ortho-ethoxy analog .
- Applications : Used in pharmaceutical research due to its high purity (≥95%) and role as an intermediate in drug synthesis.
2-Chloro-N-(methoxymethyl)aniline
- Substituents : Chloro (-Cl) in the ortho position, methoxymethyl (-CH₂OCH₃) on nitrogen.
- Key Differences :
- Applications : Explored in agrochemicals for its structural versatility.
N-[2-(2-sec-Butylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline
- Substituents: Phenoxyethoxy (-OCH₂CH₂OPh) and sec-butylphenoxy groups.
- The phenoxyethoxy group introduces additional ether linkages, altering solubility and reactivity .
- Applications : Used in material science for complex syntheses.
Fluorinated Aniline Derivatives
- Examples : 2-Fluoro-N-(2,3,3,3-tetrafluoro-2-(naphthalen-2-yloxy)propyl)aniline .
- Key Differences: Fluorine substituents increase polarity and metabolic stability but reduce solubility in non-polar solvents. Tetrafluoro groups create strong electron-withdrawing effects, contrasting with ethoxy’s electron-donating nature .
- Applications : Valued in medicinal chemistry for enhanced stability.
Structural and Physicochemical Data Comparison
| Compound Name | Molecular Weight (g/mol) | Substituent Position | Key Functional Groups | Applications |
|---|---|---|---|---|
| 2-Ethoxy-N-(2-methylpropyl)aniline | 193.29 (inferred) | Ethoxy (ortho) | Ethoxy, Isobutyl | Drug synthesis intermediate |
| 4-Methoxy-N-(2-methylpropyl)aniline HCl | 215.72 | Methoxy (para) | Methoxy, Isobutyl | Pharmaceuticals |
| 2-Chloro-N-(methoxymethyl)aniline | ~170–190 (estimated) | Chloro (ortho) | Chloro, Methoxymethyl | Agrochemicals |
| N-[2-(2-sec-Butylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline | ~450–470 (estimated) | Multiple | Phenoxyethoxy, sec-Butyl | Material science |
Research Findings and Implications
- Crystal Structure Insights : Analogous secondary amines, such as N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline, exhibit standard N–H bond lengths (0.86 Å) and bond angles . The ortho-ethoxy group in the target compound may disrupt crystal packing compared to para-substituted analogs, affecting solubility.
- Synthetic Utility : Ethoxy groups enhance aromatic ring activation for electrophilic substitutions, making the compound useful in coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
2-Ethoxy-N-(2-methylpropyl)aniline is an aromatic amine that has garnered attention for its potential biological activities. With a molecular formula of C₁₂H₁₉NO and a molecular weight of approximately 193.28 g/mol, this compound features both an ethoxy group and a branched alkyl substituent, specifically a 2-methylpropyl group. These structural characteristics enhance its lipophilicity and bioavailability, making it a candidate for pharmacological investigations.
Chemical Structure and Properties
The unique combination of functional groups in 2-ethoxy-N-(2-methylpropyl)aniline significantly influences its chemical reactivity and biological interactions. The presence of the ethoxy group contributes to its solubility in organic solvents, while the branched alkyl group affects its steric properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | 2-Ethoxy-N-(2-methylpropyl)aniline |
Enzyme Inhibition
Research indicates that 2-ethoxy-N-(2-methylpropyl)aniline may exhibit enzyme inhibition properties. It has been shown to interact with specific proteins, influencing their activity. Such interactions are crucial for understanding its potential therapeutic applications. For instance, studies have suggested that compounds with similar structures can modulate the activity of enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.
Case Studies and Experimental Findings
- In vitro Studies : In laboratory settings, the compound has been tested for its effects on various cell lines, showcasing potential cytotoxic effects at certain concentrations. For example, one study reported that at concentrations exceeding 100 µM, significant reductions in cell viability were observed in human liver cancer cell lines.
- Animal Models : In vivo experiments using murine models have indicated that administration of 2-ethoxy-N-(2-methylpropyl)aniline resulted in altered metabolic profiles, suggesting its influence on liver enzymes associated with detoxification processes. However, the compound did not demonstrate efficacy in reducing pathogen loads in models of acute infection compared to standard treatments like rifampin and ethambutol .
The mechanism by which 2-ethoxy-N-(2-methylpropyl)aniline exerts its biological effects may involve:
- Binding to Enzymes : The compound may act as a competitive inhibitor for certain enzymes due to its structural similarity to substrate molecules.
- Modulation of Receptor Activity : Its lipophilic nature allows it to cross cellular membranes and interact with intracellular receptors, potentially altering signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2-ethoxy-N-(2-methylpropyl)aniline, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 3-Ethoxyaniline | Lacks the 2-methylpropyl group |
| N-(2-Methylpropyl)aniline | Lacks the ethoxy group |
| 3-Methoxy-N-(2-methylpropyl)aniline | Contains a methoxy group instead of ethoxy |
This comparison highlights how variations in functional groups can influence biological activity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
